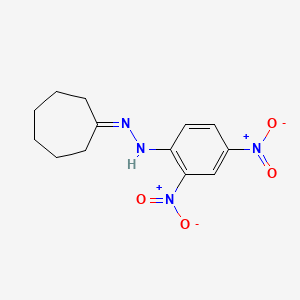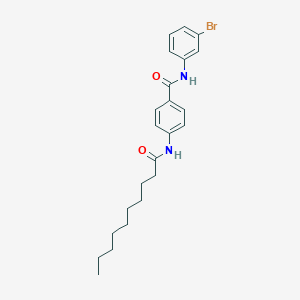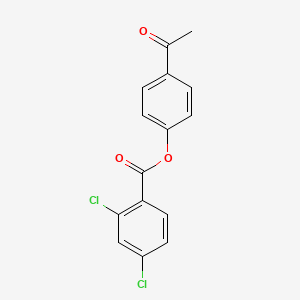![molecular formula C20H12Br2N2O2 B11559869 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11559869.png)
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of bromine atoms, a benzoxazole ring, and a phenol group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves the condensation of 5-bromosalicylaldehyde with 2-(3-bromophenyl)-1,3-benzoxazole under specific reaction conditions. The reaction is usually carried out in an ethanol solvent, with the presence of a base such as sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the imine group can produce amines.
Applications De Recherche Scientifique
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with desired properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromophenol
- 3-bromophenol
- 4-bromophenol
- 2,3-dibromophenol
- 2,4-dibromophenol
Uniqueness
What sets 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol apart from similar compounds is its unique combination of a benzoxazole ring and a phenol group, along with the presence of multiple bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C20H12Br2N2O2 |
|---|---|
Poids moléculaire |
472.1 g/mol |
Nom IUPAC |
4-bromo-2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12Br2N2O2/c21-14-3-1-2-12(8-14)20-24-17-6-5-16(10-19(17)26-20)23-11-13-9-15(22)4-7-18(13)25/h1-11,25H |
Clé InChI |
FDBPVVLFMOZRSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide](/img/structure/B11559787.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide](/img/structure/B11559789.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11559790.png)
![6-chloro-3-[5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11559794.png)

![2-amino-5-(3-chlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11559797.png)
![2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11559799.png)
![2-{2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(2-sulfonatoethyl)carbamoyl]hexanamido}ethane-1-sulfonate](/img/structure/B11559800.png)
![(2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11559803.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559825.png)
![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559831.png)
![2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11559836.png)
